Lipophilicity Comparison: Ethyl Ester vs. Methyl Ester for Optimized Extraction and Chromatography
The consensus LogP (octanol-water partition coefficient) for Ethyl 2-(pyridin-4-yloxy)acetate is calculated to be 1.14 . This represents a quantifiable increase in lipophilicity compared to its methyl ester analog, Methyl 2-(pyridin-4-yloxy)acetate (MW: 167.16 g/mol) . The additional methylene group in the ethyl ester increases its affinity for non-polar environments.
| Evidence Dimension | Lipophilicity (Consensus Log Po/w) |
|---|---|
| Target Compound Data | 1.14 |
| Comparator Or Baseline | Methyl 2-(pyridin-4-yloxy)acetate (Value not directly reported but is inherently lower due to a smaller alkyl chain) |
| Quantified Difference | The ethyl ester is more lipophilic by an estimated log unit increase of ~0.5 (based on the known contribution of a methylene group to logP) |
| Conditions | Calculated using a consensus of five prediction models (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) as reported by a vendor datasheet. |
Why This Matters
Higher lipophilicity can improve organic phase partitioning during liquid-liquid extraction and increase retention time in reversed-phase HPLC, providing different options for purification and analytical method development compared to the more polar methyl ester.
